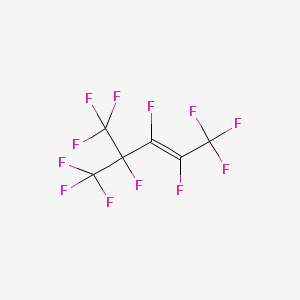

Perfluoro(4-methylpent-2-ene)

Description

The exact mass of the compound Perfluoro(4-methylpent-2-ene) is 299.9808379 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Perfluoro(4-methylpent-2-ene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluoro(4-methylpent-2-ene) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pent-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-1(2(8)4(10,11)12)3(9,5(13,14)15)6(16,17)18/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPOZTRFWJZUFT-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\F)(\C(C(F)(F)F)(C(F)(F)F)F)/F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880159 | |

| Record name | (E)-Perfluoro(4-methyl-2-pentene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3709-71-5, 84650-68-0, 2070-70-4 | |

| Record name | (2E)-1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3709-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,3,4,5,5,5(Or1,1,1,3,4,4,5,5,5)-nonafluoro-4(or2)-(trifluoromethyl)pent-2-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084650680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Perfluoro(4-methyl-2-pentene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)pent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2,3,4,5,5,5(or1,1,1,3,4,4,5,5,5)-nonafluoro-4(or2)-(trifluoromethyl)pent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORO-4-METHYL-2-PENTENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Perfluoro(4-methylpent-2-ene): Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of perfluoro(4-methylpent-2-ene), a fluorinated alkene of significant interest in materials science and as a potential building block in synthetic chemistry. This document delves into its molecular structure, isomeric forms, physicochemical properties, synthesis, and reactivity. Particular emphasis is placed on its role as a hexafluoropropene dimer and its utility as a versatile fluorinated intermediate.

Introduction: The Landscape of Perfluorinated Alkenes

Perfluorinated and polyfluorinated compounds have garnered considerable attention across various scientific disciplines, primarily due to the unique physicochemical properties imparted by the carbon-fluorine bond.[1][2] The high electronegativity of fluorine profoundly influences the electronic nature of organic molecules, often enhancing thermal stability, chemical inertness, and lipophilicity.[1] Within this class of compounds, perfluorinated alkenes serve as valuable and versatile synthons for the introduction of fluorinated moieties into more complex molecular architectures.[3] This guide focuses on a specific, yet important, member of this family: perfluoro(4-methylpent-2-ene). As a dimer of the widely used monomer hexafluoropropene (HFP), it represents a readily accessible C6 fluorinated building block with distinct structural and reactive characteristics.[4][5] Its applications span from industrial uses as a cleaning agent and insulating fluid to its potential as a precursor for specialized fluorochemicals.[1][6]

Molecular Structure and Formula

Perfluoro(4-methylpent-2-ene) is a fully fluorinated branched alkene. Its fundamental details are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₆F₁₂ | [7][8] |

| Molecular Weight | 300.05 g/mol | [7][8] |

| IUPAC Name | 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pent-2-ene | [7] |

| CAS Number | 2070-70-4 | [7] |

| Synonyms | Dodecafluoro-4-methyl-2-pentene, Hexafluoropropene dimer | [7] |

Isomerism: The (E) and (Z) Configurations

A critical aspect of the molecular structure of perfluoro(4-methylpent-2-ene) is the existence of geometric isomers due to the carbon-carbon double bond. The molecule exists as a mixture of (E) and (Z) (trans and cis) isomers. The commercial product is often a mixture of these, with the (E)-isomer typically being the major component.[9]

Caption: Geometric isomers of perfluoro(4-methylpent-2-ene).

The ratio of these isomers can be influenced by the synthesis conditions and can impact the overall physical and reactive properties of the material.

Physicochemical Properties

Perfluoro(4-methylpent-2-ene) is a colorless, odorless, and non-flammable liquid at room temperature.[6] Its fully fluorinated structure results in high density, low surface tension, and low viscosity.[6] It is insoluble in water and exhibits excellent thermal and chemical stability.[1][6]

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [6] |

| Boiling Point | 49 °C | [3] |

| Density (25 °C) | 1.5873 g/cm³ | [3] |

| Purity | >97.5% | [6] |

| Flash Point | None | [6] |

| Ozone Depletion Potential (ODP) | 0 | [6] |

Synthesis and Purification

Perfluoro(4-methylpent-2-ene) is primarily synthesized through the dimerization of hexafluoropropene (HFP).[4][5] This reaction can be catalyzed by various agents, with fluoride ions being a common choice.

Experimental Protocol: Dimerization of Hexafluoropropene

The following protocol is adapted from a patented procedure for the synthesis of hexafluoropropene dimers.[9]

Materials:

-

Hexafluoropropene (HFP) gas

-

Potassium fluoride (KF), dried

-

Aprotic polar solvent (e.g., diglyme)

-

Phase-transfer catalyst (e.g., a crown ether)

-

Pressurized reaction vessel with agitation and temperature control

Procedure:

-

A catalyst solution is prepared by dissolving dried potassium fluoride and a phase-transfer catalyst in an aprotic polar solvent under an inert atmosphere (e.g., dry nitrogen).

-

The catalyst solution is charged into a purged and sealed pressure-rated reaction vessel.

-

The vessel is heated to the desired reaction temperature (e.g., 40-50 °C).

-

Gaseous hexafluoropropene is then metered into the vessel over a period of several hours with vigorous agitation. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

After the addition of HFP is complete, the reaction mixture is stirred for an additional period to ensure complete conversion.

-

The vessel is then cooled, and the crude product, which is typically a mixture of dimers and higher oligomers, is collected.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CN108264458B - Preparation method of hexafluoropropylene oxide dimer - Google Patents [patents.google.com]

- 3. Perfluoro(4-methylpent-2-ene) | 2070-70-4 [chemicalbook.com]

- 4. US5557020A - High-purity perfluoro-4-methyl-2-pentene and its preparation and use - Google Patents [patents.google.com]

- 5. Studies on Hexafluoropropene Dimer Isomerization [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Perfluoro-4-methyl-2-pentene | C6F12 | CID 3484542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Hexafluoropropene Dimers for Researchers, Scientists, and Drug Development Professionals

Hexafluoropropene (HFP) dimers, with the general formula C₆F₁₂, represent a class of fluorinated olefins that serve as versatile and highly reactive building blocks in modern synthetic chemistry. Their unique electronic properties, conferred by the dense fluorine substitution, make them valuable precursors for a wide array of fluorinated materials, ranging from specialty polymers and surfactants to potentially novel pharmaceutical intermediates. This guide provides an in-depth exploration of the synthesis, properties, and key reactions of HFP dimers, with a focus on practical applications and the underlying chemical principles that govern their reactivity.

The Isomeric Landscape of HFP Dimers: Structure Dictates Reactivity

The dimerization of hexafluoropropene does not yield a single product but rather a mixture of isomers, each with distinct physical and chemical properties. Understanding the interplay between these isomers is crucial for controlling subsequent reactions and isolating the desired final product. The primary isomers of concern are perfluoro-4-methyl-2-pentene (D-1) and perfluoro-2-methyl-2-pentene (D-2).

-

Perfluoro-4-methyl-2-pentene (D-1): This isomer is the kinetic product of HFP dimerization, meaning it is formed faster under most conditions. It exists as a mixture of (E)- and (Z)-diastereomers. D-1 is generally less reactive towards nucleophiles compared to its thermodynamic counterpart.

-

Perfluoro-2-methyl-2-pentene (D-2): As the thermodynamic product, D-2 is the more stable isomer.[1] Its internal double bond, substituted with two trifluoromethyl groups, renders it more susceptible to nucleophilic attack, making it a particularly valuable intermediate for further functionalization.[2] Due to its reactivity, D-2 is often the desired isomer for synthetic applications.[2]

The selective synthesis of one isomer over the other, or the efficient isomerization of the kinetic product to the more stable thermodynamic product, is a key focus in the practical application of HFP dimer chemistry.

Synthesis and Isomerization: A Practical Approach

The synthesis of HFP dimers can be achieved through both gas-phase and liquid-phase methods. While gas-phase oligomerization over catalysts like potassium fluoride on activated carbon is possible, it often requires high temperatures and pressures and can lead to a mixture of products with a low content of the desired dimer.[3] Liquid-phase methods offer milder reaction conditions and easier product separation, making them more common in a laboratory and industrial setting.[2]

Dimerization of Hexafluoropropene to Perfluoro-4-methyl-2-pentene (D-1)

The dimerization is typically catalyzed by a source of fluoride ions in a polar aprotic solvent. The fluoride ion initiates the reaction by attacking a molecule of hexafluoropropene to generate a perfluorinated carbanion, which then acts as a nucleophile towards a second molecule of HFP.

Figure 1: Simplified mechanism of fluoride-catalyzed dimerization of HFP.

Experimental Protocol: Synthesis of Perfluoro-4-methyl-2-pentene

This protocol is a representative example of a liquid-phase dimerization.

-

Catalyst Preparation: In a dry, nitrogen-purged reaction vessel, prepare a catalyst solution by dissolving potassium fluoride (KF) and an amine such as N,N,N',N'-tetramethylethylenediamine in anhydrous acetonitrile. Stir vigorously to ensure maximum dissolution of the KF.[2]

-

Reaction Setup: Transfer the catalyst solution to a pressure reactor equipped with a stirrer, cooling system, and gas inlet.

-

Hexafluoropropene Addition: Heat the vessel to approximately 40°C and introduce gaseous hexafluoropropene at a controlled rate over several hours. The reaction is exothermic, and the internal temperature should be maintained between 40-50°C using the cooling system.[2]

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction to proceed for an additional period (e.g., 2 hours) at 40°C.[2] Cool the reactor and carefully separate the lower product phase from the upper catalyst-containing solvent phase. The crude product is primarily a mixture of (E)- and (Z)-perfluoro-4-methyl-2-pentene.

Isomerization of D-1 to Perfluoro-2-methyl-2-pentene (D-2)

The conversion of the less reactive D-1 to the more synthetically useful D-2 is a critical step. This isomerization is also catalyzed by fluoride ions, often at a higher temperature than the initial dimerization.[4] The use of a crown ether, such as 18-crown-6, can significantly enhance the catalytic activity of the fluoride salt by sequestering the cation and providing a "naked," more nucleophilic fluoride anion.

Figure 2: Isomerization of D-1 to the more stable D-2 isomer.

Experimental Protocol: Isomerization to Perfluoro-2-methyl-2-pentene

This protocol outlines a typical procedure for the isomerization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the crude D-1 mixture, a polar aprotic solvent such as acetonitrile or dimethylacetamide, potassium fluoride, and a catalytic amount of 18-crown-6.

-

Heating: Heat the mixture to reflux (typically 50-80°C) and monitor the reaction progress by gas chromatography (GC).[4] The conversion can take several hours to several days depending on the catalyst system and temperature.[3]

-

Work-up and Purification: After the reaction has reached the desired level of conversion, cool the mixture. The product, being a dense and immiscible fluorocarbon, can be separated from the solvent and catalyst by phase separation. Further purification is typically achieved by distillation.

Purification of HFP Dimers

The purification of HFP dimers is essential, particularly to remove the more toxic perfluoro-2-methyl-2-pentene if the desired product is the less reactive D-1 isomer for applications such as solvents or coolants. One method involves treating the dimer mixture with a lower alkanol, such as methanol. The more electrophilic D-2 isomer reacts with the alcohol to form higher-boiling adducts, which can then be easily separated from the unreacted D-1 by distillation.[2] For the isolation of high-purity D-2, fractional distillation is the primary method, taking advantage of the different boiling points of the isomers.

Key Reactions and Synthetic Utility

The reactivity of the double bond in HFP dimers opens up a wide range of synthetic possibilities. The more reactive D-2 isomer is particularly valuable in this regard.

Epoxidation and Rearrangement

Perfluoro-2-methyl-2-pentene can be epoxidized to form perfluoro-2,3-epoxy-2-methylpentane. This reaction can be carried out using an oxidant such as sodium hypochlorite in the presence of a phase-transfer catalyst.[5] The resulting epoxide is a valuable intermediate that can be catalytically rearranged in the presence of fluoride salts to yield perfluoro-2-methyl-3-pentanone, a fluorinated ketone with applications as a solvent and fire-extinguishing agent.[5]

Figure 3: Conversion of D-2 to a fluorinated ketone via epoxidation.

Reactions with Nucleophiles

The electron-deficient double bond in HFP dimers, especially D-2, is susceptible to attack by a variety of nucleophiles. For example, D-2 reacts with phenols in the presence of a base to produce perfluoroalkenyl phenyl ethers, which are precursors for fluorinated surfactants.

Applications in Drug Development

While direct incorporation of the entire HFP dimer scaffold into a drug molecule is not common, their utility in drug development lies in their role as versatile fluorinated building blocks. The introduction of fluorine atoms or small fluorinated moieties into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. HFP dimers can serve as starting materials for the synthesis of more complex fluorinated intermediates that are then incorporated into larger drug molecules. For instance, the reactions of HFP dimers can be used to create novel fluorinated heterocyclic compounds or to introduce fluorinated side chains onto existing pharmacophores.

Physical and Spectroscopic Properties

The distinct physical and electronic properties of the HFP dimer isomers are critical for their identification, separation, and application.

| Property | Perfluoro-4-methyl-2-pentene (D-1) | Perfluoro-2-methyl-2-pentene (D-2) |

| Molecular Formula | C₆F₁₂ | C₆F₁₂ |

| Molecular Weight | 300.05 g/mol | 300.05 g/mol |

| Boiling Point | ~49°C | ~50.5°C[3] |

| Isomeric State | Kinetic Product | Thermodynamic Product[1] |

| Reactivity | Less reactive towards nucleophiles | More reactive towards nucleophiles[2] |

¹⁹F NMR Spectroscopy

¹⁹F NMR is an indispensable tool for the characterization of fluorinated compounds, including HFP dimers. The large chemical shift dispersion and the sensitivity of fluorine chemical shifts to the local electronic environment allow for the unambiguous identification of the different isomers. The spectra typically show complex multiplets due to F-F spin-spin coupling. While a detailed analysis of the coupling constants can be complex, the overall chemical shift ranges for the different fluorine environments are characteristic for each isomer.

Safety, Handling, and Disposal

Perfluorinated compounds require careful handling due to their potential toxicity and persistence in the environment.

-

Toxicity: Perfluoro-2-methyl-2-pentene (D-2) is known to be more toxic than the D-1 isomers.[2] Therefore, exposure should be minimized.

-

Personal Protective Equipment (PPE): Always work with HFP dimers in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Spill and Waste Disposal: In case of a spill, absorb the liquid with an inert material and place it in a sealed container for disposal. All waste containing perfluorinated compounds, including contaminated labware and PPE, should be disposed of as hazardous waste according to local, state, and federal regulations. Incineration at high temperatures in specialized facilities is a common method for the disposal of fluorinated waste.

Conclusion

Hexafluoropropene dimers are more than just chemical curiosities; they are powerful and versatile tools in the hands of synthetic chemists. Their rich isomeric chemistry, coupled with the tunable reactivity of their double bonds, provides access to a vast array of complex fluorinated molecules. For researchers in materials science and drug development, a thorough understanding of the synthesis, handling, and reactivity of these compounds is essential for unlocking their full potential in the creation of next-generation materials and therapeutics.

References

Sources

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. US5557020A - High-purity perfluoro-4-methyl-2-pentene and its preparation and use - Google Patents [patents.google.com]

- 3. CN108383681B - Preparation method of perfluoro-2-methyl-2-pentene - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

reactions of Perfluoro(4-methylpent-2-ene) with nucleophiles

Application Note: Nucleophilic Functionalization of Perfluoro(4-methylpent-2-ene)

Part 1: Executive Summary & Technical Grounding

1.1 Introduction

Perfluoro(4-methylpent-2-ene) (CAS: 2070-70-4), often referred to as the kinetic dimer (D-1) of hexafluoropropene (HFP), is a critical fluorinated building block. Unlike its thermodynamic isomer, perfluoro(2-methylpent-2-ene) (D-2), D-1 possesses a distinct vinylic structure

This guide addresses a common pitfall in fluorocarbon chemistry: the isomerization equilibrium . While D-1 is the initial product of HFP oligomerization, it readily isomerizes to D-2 in the presence of fluoride ions or strong bases. Successful functionalization requires distinguishing between kinetic trapping of D-1 and thermodynamic conversion to D-2 derived products.

1.2 Mechanistic Foundation: The

-

Step 1 (Addition): The nucleophile attacks the less sterically hindered or more electrophilic vinylic carbon, forming a carbanion intermediate.

-

Step 2 (Elimination): A fluoride ion is eliminated to restore the double bond, often resulting in a substituted vinyl product.

-

Regioselectivity: In D-1, the C-3 carbon (bonded to a single

) is generally more accessible than the C-2 carbon (bonded to the bulky

Part 2: Strategic Reaction Pathways (Visualization)

The following diagram illustrates the critical decision points when working with HFP dimers. Researchers must control the "Isomerization Loop" to target specific products.

Caption: Reaction landscape of HFP dimers. Note the dominant isomerization pathway (Red Arrow) catalyzed by fluoride, which shifts D-1 to D-2.

Part 3: Detailed Protocols

Application 1: Synthesis of Fluorinated Vinyl Ethers (Kinetic Control)

Target: Reaction with Alcohols/Alkoxides.[1] Rationale: Reaction with sodium methoxide allows for the kinetic trapping of D-1 derivatives before extensive isomerization occurs, provided the temperature is controlled.

Protocol:

-

Preparation: In a dry 3-neck round-bottom flask under

, charge Perfluoro(4-methylpent-2-ene) (10 mmol) and anhydrous THF (20 mL). Cool to 0°C . -

Nucleophile Addition: Add a solution of Sodium Methoxide (NaOMe, 10.5 mmol) in dry methanol dropwise over 30 minutes.

-

Critical Note: Do not use excess base initially, as this promotes fluoride generation and subsequent isomerization.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 1 hour.

-

Monitoring: Monitor by

NMR. Look for the disappearance of the vinylic fluorine signals of D-1 (-155 to -165 ppm region). -

Workup: Quench with cold dilute HCl (0.1 M). Extract with fluorinated solvent (e.g., Novec™ 7100 or Freon-113 substitute).

-

Purification: Distillation.

-

Expected Product: 1,3,4-trimethoxyperfluoro-2-methylpent-1-ene isomers (due to multiple substitutions if excess alkoxide is present) or mono-substituted vinyl ethers.

-

Data Summary:

| Reagent | Conditions | Major Product Type | Yield (Typical) |

|---|---|---|---|

| NaOMe (1 eq) | THF, 0°C | Mono-methoxy vinyl ether | 65-75% |

| NaOMe (3 eq) | THF, Reflux | 1,3,4-trimethoxy derivative | 50-60% |

Application 2: Synthesis of N-Heterocycles (Thermodynamic Control)

Target: Reaction with Bifunctional Amines (e.g., Anilines, Phenylenediamines). Rationale: When reacting with amines, the generated HF (neutralized by base) catalyzes the isomerization of D-1 to D-2. Therefore, the product isolated is typically derived from the D-2 scaffold, forming stable heterocycles like quinolines or benzoxazines.

Protocol:

-

Reagents: Perfluoro(4-methylpent-2-ene) (10 mmol), Aniline (10 mmol), Triethylamine (

, 15 mmol) as HF scavenger. -

Solvent: Acetonitrile (MeCN) or DMF (polar aprotic solvents facilitate the

mechanism). -

Procedure:

-

Dissolve aniline and

in MeCN (30 mL). -

Add perfluoroolefin dropwise at room temperature. (Caution: Exothermic).

-

Heat to 60-80°C for 4-6 hours.

-

-

Mechanism Check: The base (

) and heat promote the D-1 -

Workup: Pour into water, extract with ethyl acetate, dry over

. -

Purification: Column chromatography (Silica gel, Hexane/EtOAc).

Part 4: Troubleshooting & Optimization

4.1 The Fluoride Scavenging Strategy If your specific application requires retaining the D-1 carbon skeleton without isomerization, you must scavenge the fluoride ions produced during the substitution.

-

Additives: Add

or Calcium Chloride (

4.2 Safety: HF Generation

-

Hazard: All nucleophilic substitutions of perfluoroolefins generate Hydrogen Fluoride (HF) or fluoride salts.

-

Control: Always perform reactions in a plastic or HF-resistant glass vessel if acidic conditions are expected. Use a base scavenger (

, pyridine, or

Part 5: References

-

Chambers, R. D., et al. "Reactions of Perfluoro-2-methylpent-2-ene with Aromatic Amines." Journal of the Chemical Society, Perkin Transactions 1, 1999 . Link (Foundational work on HFP dimer reactivity with amines).

-

Chi, K. W., et al. "Reactions of Perfluoro(2-methylpent-2-ene) and Perfluoro(5-azanon-4-ene) with Primary Amines." Journal of Fluorine Chemistry, 2000 . Link (Detailed protocols for heterocycle synthesis).

-

Furin, G. G. "Internal Perfluoroolefins in a Synthesis of Fluoroorganic Compounds." Fluorine Notes, 2000 . Link (Comprehensive review of D-1 vs D-2 reactivity and isomerization).

-

Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience. (General reference for

mechanisms). -

Alfa Chemistry. "Perfluoro(4-methylpent-2-ene) Product Guide." Link (Physical properties and commercial specifications).

Sources

Application Notes and Protocols for the Synthesis of Fluorinated Ethers from Perfluoroolefins

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Ethers in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely recognized strategy for enhancing pharmacological properties.[1] Fluorinated ethers, in particular, represent a privileged structural motif in modern medicinal chemistry. Their unique combination of metabolic stability, modulated lipophilicity, and ability to form key interactions with biological targets has led to their incorporation into a range of successful therapeutics.[2][3] Prominent examples include the inhalational anesthetics Sevoflurane and Desflurane, which exhibit rapid onset and offset of action due to their optimized pharmacokinetic profiles.[4][5] The strategic placement of a fluorinated ether can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADMET) properties, ultimately leading to improved efficacy and safety profiles.[2] This guide provides a detailed overview of the synthesis of fluorinated ethers from perfluoroolefins, offering both mechanistic insights and practical, step-by-step protocols for their preparation.

Core Synthetic Strategy: Nucleophilic Addition of Alcohols to Perfluoroolefins

The primary and most direct method for the synthesis of hydrofluoroethers from perfluoroolefins is the nucleophilic addition of an alcohol across the electron-deficient double bond of the olefin.[6][7] This reaction is typically facilitated by a base, which serves to deprotonate the alcohol, generating a more nucleophilic alkoxide species.[8]

Mechanistic Considerations

The reaction proceeds via a nucleophilic addition-elimination mechanism. The highly electronegative fluorine atoms inductively withdraw electron density from the double bond of the perfluoroolefin, rendering it susceptible to attack by nucleophiles. The alkoxide ion attacks one of the carbon atoms of the double bond, forming a carbanionic intermediate. This is followed by protonation, typically from the solvent or a protonated base, to yield the final fluorinated ether product. The regioselectivity of the addition is governed by the electronic and steric properties of the perfluoroolefin.

Experimental Protocols

General Considerations

-

Safety: Perfluoroolefins are often gaseous and should be handled in a well-ventilated fume hood. Reactions involving strong bases and pressurized systems require appropriate safety precautions.

-

Reagents and Solvents: Anhydrous solvents are recommended to prevent unwanted side reactions. Alcohols and perfluoroolefins should be of high purity.

-

Reaction Monitoring: Reactions can be monitored by Gas Chromatography (GC) or ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of starting materials and the formation of the desired product.

Protocol 1: General Procedure for the Base-Catalyzed Addition of Alcohols to Gaseous Perfluoroolefins (e.g., Tetrafluoroethylene, Hexafluoropropylene)

This protocol describes a general method for the synthesis of fluorinated ethers from gaseous perfluoroolefins like tetrafluoroethylene and hexafluoropropylene.[6]

Workflow Diagram:

Caption: General workflow for the synthesis of fluorinated ethers.

Materials:

-

Autoclave or high-pressure reactor

-

Alcohol (e.g., methanol, ethanol, 2,2,2-trifluoroethanol)

-

Base (e.g., potassium hydroxide (KOH), sodium hydride (NaH))

-

Anhydrous polar aprotic solvent (e.g., tetrahydrofuran (THF), acetonitrile, dimethyl sulfoxide (DMSO))

-

Perfluoroolefin gas (e.g., tetrafluoroethylene, hexafluoropropylene)

-

Inert gas (e.g., nitrogen, argon)

-

Quenching agent (e.g., water, dilute aqueous acid)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean, dry, and properly assembled. Purge the reactor with an inert gas to remove air and moisture.

-

Charging Reactants: In a separate flask, dissolve the alcohol and the base in the anhydrous solvent under an inert atmosphere. Transfer this solution to the prepared autoclave.

-

Pressurization: Seal the autoclave and pressurize it with the perfluoroolefin gas to the desired pressure. The pressure will depend on the specific olefin and the scale of the reaction.[6]

-

Reaction: Heat the autoclave to the desired temperature (typically between 50-100 °C) and stir the reaction mixture vigorously.[6] Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC or ¹⁹F NMR.

-

Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature. Carefully and slowly vent the excess perfluoroolefin gas into a suitable scrubbing system.

-

Work-up: Open the autoclave and carefully quench the reaction mixture by adding water or a dilute aqueous acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by fractional distillation to obtain the desired fluorinated ether.

Protocol 2: Synthesis of a Precursor to Sevoflurane via Chloromethylation of Hexafluoroisopropanol (HFIP)

Sevoflurane, a widely used anesthetic, can be synthesized in a two-step process starting from 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[9][10] The first step involves a chloromethylation reaction.

Workflow Diagram:

Caption: Workflow for the synthesis of a sevoflurane precursor.

Materials:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

-

Paraformaldehyde

-

Lewis acid catalyst (e.g., aluminum trichloride)[11]

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add HFIP, paraformaldehyde, and the Lewis acid catalyst.

-

Reaction: Heat the mixture with stirring. The reaction is typically exothermic.[11] Maintain the reaction temperature at a gentle reflux. Monitor the reaction progress by GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the reaction.

-

Purification: Separate the organic layer. Wash it with water and then with brine. Dry the organic layer over anhydrous calcium chloride. The crude product can be purified by distillation to yield hexafluoroisopropyl chloromethyl ether.

The subsequent step to produce Sevoflurane involves a halogen-exchange fluorination of the chloromethyl ether intermediate.[9]

Applications in Drug Development

The incorporation of fluorinated ether moieties can significantly enhance the therapeutic profile of drug candidates.[1]

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can increase the half-life of a drug.[1]

-

Lipophilicity and Permeability: The introduction of fluorine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to cross cell membranes.[1]

-

Binding Affinity: Fluorinated ethers can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and selectivity.[1]

Table 1: Examples of Fluorinated Ethers in Drug Development

| Compound | Therapeutic Area | Key Feature |

| Sevoflurane | Anesthetics | Rapid onset and recovery due to low blood-gas partition coefficient.[4] |

| Desflurane | Anesthetics | Very rapid emergence from anesthesia.[5] |

| Enflurane | Anesthetics | A historically significant fluorinated ether anesthetic. |

| Isoflurane | Anesthetics | A widely used inhalation anesthetic.[12] |

Conclusion

The synthesis of fluorinated ethers from perfluoroolefins is a versatile and powerful tool for medicinal chemists. The nucleophilic addition of alcohols to these electron-deficient olefins provides a direct route to a wide array of fluorinated ethers. The protocols outlined in this guide offer a starting point for researchers to explore the synthesis of these valuable compounds. The unique properties conferred by the incorporation of fluorinated ethers will undoubtedly continue to drive their application in the development of new and improved therapeutics.

References

- Furin, G. G. (2008). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Russian Journal of General Chemistry, 78(2), 303-333.

- Google Patents. (n.d.). Methods of making fluorinated ethers, fluorinated ethers, and uses thereof.

- Google Patents. (n.d.). Synthesis method of sevoflurane.

-

SCIREA. (2018). Synthesis of hydrofluoroethers (HFEs) as alternatives to CFCs. Retrieved February 24, 2024, from [Link]

-

MDPI. (2023). Fluorinated Ethers of Cannabinol (CBN). Retrieved February 24, 2024, from [Link]

- Google Patents. (n.d.). Synthesis of desflurane.

-

National Institutes of Health. (n.d.). Reinvestigation of the Two-step Synthesis of Sevoflurane. Retrieved February 24, 2024, from [Link]

- Google Patents. (n.d.). Method for synthesizing hydrofluoroether by using fluorine-containing alcohol and fluorine-containing olefin as raw materials.

-

National Institutes of Health. (n.d.). Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins. Retrieved February 24, 2024, from [Link]

- Google Patents. (n.d.). Process for preparing hydrofluoroethers.

- Google Patents. (n.d.). Synthesis method of desflurane.

-

Chemistry LibreTexts. (2024, February 24). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Retrieved February 24, 2024, from [Link]

-

Royal Society of Chemistry. (2021, May 4). Renewable linear alpha-olefins by base-catalyzed dehydration of biologically-derived fatty alcohols. Retrieved February 24, 2024, from [Link]

-

Royal Society of Chemistry. (n.d.). Hydrofluoroethers (HFEs): A History of Synthesis. Retrieved February 24, 2024, from [Link]

- Google Patents. (n.d.). Process for the preparation of fluorine containing vinyl ethers.

-

Atypon. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 24, 2024, from [Link]

-

ACS Publications. (n.d.). Field Demonstration of PFAS Destruction in Various Alcohol-Resistant AFFFs Using Supercritical Water Oxidation (SCWO). Retrieved February 24, 2024, from [Link]

-

Royal Society of Chemistry. (2015, August 11). Fluorous Ethers. Retrieved February 24, 2024, from [Link]

-

YouTube. (2018, September 20). 19.5a Addition of Alcohols. Retrieved February 24, 2024, from [Link]

-

Wikipedia. (n.d.). Desflurane. Retrieved February 24, 2024, from [Link]

-

NC State University Libraries. (n.d.). 10.9 Nucleophilic Addition of Alcohols: Acetal Formation. Retrieved February 24, 2024, from [Link]

-

YouTube. (2020, September 4). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. Retrieved February 24, 2024, from [Link]

-

Justia Patents. (n.d.). Process for preparing perfluorinated ethers. Retrieved February 24, 2024, from [Link]

-

Chemistry LibreTexts. (2023, November 20). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Retrieved February 24, 2024, from [Link]

-

PubMed. (n.d.). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Retrieved February 24, 2024, from [Link]

- Google Patents. (n.d.). Method for synthesizing sevoflurane and an intermediate thereof.

-

Ingenta Connect. (n.d.). -Fluorinated Ethers as "Exotic" Entity in Medicinal Chemistry. Retrieved February 24, 2024, from [Link]

-

ResearchGate. (n.d.). (PDF) Reinvestigation of the Two-step Synthesis of Sevoflurane. Retrieved February 24, 2024, from [Link]

-

SFU Summit. (n.d.). Aryl-Based Perfluoroalkoxides: How Length and Branching of the Fluorinated Initiator Influences the Polymerization of Hexafluoropropylene Oxide (HFPO). Retrieved February 24, 2024, from [Link]

-

YouTube. (2021, March 31). 19.4a Formation of Hemiacetals and Acetals (Nucleophilic Addition of Alcohols). Retrieved February 24, 2024, from [Link]

-

ResearchGate. (n.d.). Preparation of pure enantiomers of isoflurane (CF3CHClOCHF2). Retrieved February 24, 2024, from [Link]

-

Royal Society of Chemistry. (2018, September 21). Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. Retrieved February 24, 2024, from [Link]

-

Justia Patents. (n.d.). Process for recovery of 1,1,1,3,3,3-hexafluoroisopropanol from the waste stream of sevoflurane synthesis. Retrieved February 24, 2024, from [Link]

-

PharmaCompass. (n.d.). Desflurane | Drug Information, Uses, Side Effects, Chemistry. Retrieved February 24, 2024, from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorinated Ethers of Cannabinol (CBN) [mdpi.com]

- 3. α-Fluorinated Ethers as “Exotic” Entity in Medic...: Ingenta Connect [ingentaconnect.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Desflurane - Wikipedia [en.wikipedia.org]

- 6. sibran.ru [sibran.ru]

- 7. US6023002A - Process for preparing hydrofluoroethers - Google Patents [patents.google.com]

- 8. Renewable linear alpha-olefins by base-catalyzed dehydration of biologically-derived fatty alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Reinvestigation of the Two-step Synthesis of Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US6100434A - Method for synthesizing sevoflurane and an intermediate thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Modification of Perovskite Solar Cells with Perfluoro(4-methylpent-2-ene)

Introduction: The Imperative for Robust Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a revolutionary photovoltaic technology, demonstrating remarkable power conversion efficiencies (PCEs) that rival those of conventional silicon-based solar cells. However, the widespread commercialization of PSCs is currently impeded by their inherent instability when exposed to environmental factors such as moisture and oxygen. The hygroscopic nature of the perovskite materials leads to rapid degradation of the crystalline structure, causing a significant decline in device performance and operational lifetime.

To address this critical challenge, researchers have explored a variety of strategies, including compositional engineering, device encapsulation, and the introduction of passivating agents. Among these, the modification of the perovskite surface with hydrophobic fluorinated compounds has proven to be a particularly effective approach. These materials create a protective barrier that repels water, thus preventing moisture-induced degradation. Furthermore, the high electronegativity of fluorine atoms can passivate surface defects, reducing non-radiative recombination and enhancing charge extraction.[1][2]

This document provides detailed application notes and protocols for the modification of perovskite solar cells using Perfluoro(4-methylpent-2-ene) , a fluorinated alkene with excellent hydrophobic properties. While direct literature on this specific compound for PSC modification is emerging, the principles and protocols outlined herein are based on established methodologies for applying similar fluorinated hydrophobic polymers and small molecules to perovskite films. This guide is intended for researchers, scientists, and professionals in the field of solar energy and materials science, providing a comprehensive framework for the successful implementation of this promising stability-enhancing strategy.

Mechanism of Action: The Dual Role of Perfluoro(4-methylpent-2-ene)

The efficacy of Perfluoro(4-methylpent-2-ene) in enhancing the performance and stability of perovskite solar cells stems from a two-pronged mechanism:

-

Formation of a Hydrophobic Barrier: The primary function of the perfluorinated coating is to create a moisture-resistant layer on the perovskite surface. The low surface energy of the fluorocarbon chains effectively repels water molecules, preventing their ingress into the perovskite active layer.[3] This hydrophobic shield is critical in mitigating the rapid degradation of the perovskite crystal structure in ambient conditions.[3] The increase in the water contact angle of the perovskite film serves as a direct indicator of the enhanced hydrophobicity.[4][5]

-

Surface Defect Passivation: The highly electronegative fluorine atoms in Perfluoro(4-methylpent-2-ene) can interact with and passivate under-coordinated lead (Pb2+) ions and halide vacancies at the perovskite surface and grain boundaries.[6][7][8] These defects act as charge recombination centers, which are detrimental to the device's open-circuit voltage (Voc) and fill factor (FF). By neutralizing these trap states, the fluorinated layer can suppress non-radiative recombination, leading to improved charge carrier extraction and overall device efficiency.[2][9][10]

The synergistic effect of this dual functionality—hydrophobic protection and defect passivation—is a significant enhancement in both the power conversion efficiency and the long-term operational stability of the perovskite solar cell.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the fabrication of a standard perovskite solar cell and its subsequent surface modification with Perfluoro(4-methylpent-2-ene).

PART 1: Fabrication of the Perovskite Solar Cell (p-i-n Architecture)

This protocol outlines the fabrication of a p-i-n inverted perovskite solar cell architecture. All procedures should be carried out in a cleanroom environment with controlled humidity and temperature.

Materials and Equipment:

-

Fluorine-doped Tin Oxide (FTO) coated glass substrates

-

Deionized water, isopropanol, acetone

-

Hole Transport Layer (HTL) solution (e.g., PTAA in toluene)

-

Perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent)

-

Electron Transport Layer (ETL) solution (e.g., C60 or PCBM in chlorobenzene)

-

Buffer layer material (e.g., BCP)

-

Metal electrode (e.g., Silver or Gold)

-

Spin coater

-

Hotplate

-

Thermal evaporator

-

UV-Ozone cleaner

-

Nitrogen-filled glovebox

Protocol:

-

Substrate Cleaning:

-

Sequentially sonicate the FTO substrates in deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Treat the substrates with UV-Ozone for 15 minutes to remove any organic residues and improve the wettability of the surface.

-

-

Hole Transport Layer (HTL) Deposition:

-

Transfer the cleaned FTO substrates into a nitrogen-filled glovebox.

-

Spin-coat the HTL solution (e.g., PTAA) onto the FTO substrate. A typical spin-coating program is 3000 rpm for 30 seconds.

-

Anneal the HTL-coated substrates on a hotplate at 100°C for 10 minutes.

-

-

Perovskite Layer Deposition:

-

Prepare the perovskite precursor solution in the glovebox.

-

Spin-coat the perovskite precursor solution onto the HTL. A common two-step program is 1000 rpm for 10 seconds followed by 4000-6000 rpm for 30 seconds.

-

During the second step of the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

-

Anneal the perovskite film on a hotplate at 100-150°C for 10-30 minutes.

-

-

Electron Transport Layer (ETL) and Electrode Deposition:

-

Allow the perovskite films to cool to room temperature.

-

Spin-coat the ETL solution (e.g., C60 or PCBM) onto the perovskite layer. A typical spin-coating program is 2000 rpm for 30 seconds.

-

Thermally evaporate a thin buffer layer (e.g., BCP, ~5-10 nm) and the metal back electrode (e.g., Ag or Au, ~100 nm) onto the ETL.

-

PART 2: Surface Modification with Perfluoro(4-methylpent-2-ene)

This protocol describes the application of a Perfluoro(4-methylpent-2-ene) solution as a hydrophobic and passivating interlayer.

Materials:

-

Perfluoro(4-methylpent-2-ene)

-

Anhydrous, non-polar solvent (e.g., a fluorinated solvent like HFE-7100 or an orthogonal solvent that does not dissolve the perovskite layer)

-

Completed perovskite solar cells (prior to metal electrode deposition for interlayer application, or on top of the final device for encapsulation)

-

Pipettes and syringes

Protocol:

-

Solution Preparation:

-

Prepare a dilute solution of Perfluoro(4-methylpent-2-ene) in the chosen anhydrous solvent. The optimal concentration needs to be determined empirically but a starting point could be in the range of 0.1 to 2.0 wt%.

-

Ensure the solution is well-mixed and filtered through a 0.2 µm PTFE syringe filter before use.

-

-

Application by Spin-Coating (Interlayer Approach):

-

This step is performed after the perovskite layer has been annealed and cooled down, and before the deposition of the ETL.

-

Place the perovskite-coated substrate on the spin coater.

-

Dispense a small volume (e.g., 50-100 µL) of the Perfluoro(4-methylpent-2-ene) solution onto the center of the substrate.

-

Spin-coat at a moderate speed (e.g., 3000-5000 rpm) for 30 seconds. The goal is to form a very thin, uniform layer without damaging the underlying perovskite.

-

Anneal the substrate at a low temperature (e.g., 60-80°C) for a short period (e.g., 5-10 minutes) to remove any residual solvent.

-

Proceed with the deposition of the ETL and the back electrode as described in Part 1.

-

-

Characterization and Analysis:

-

Contact Angle Measurement: To verify the increased hydrophobicity, measure the water contact angle on the surface of the modified and unmodified perovskite films. A significant increase in the contact angle for the modified film indicates successful hydrophobic surface formation.

-

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the presence of fluorine on the perovskite surface and to study the chemical interactions between the fluorinated layer and the perovskite.[11][12]

-

Photovoltaic Performance Measurement: Characterize the current-voltage (J-V) characteristics of the completed solar cells under simulated AM 1.5G illumination to determine the key photovoltaic parameters (PCE, Voc, Jsc, FF).

-

Stability Testing: Subject the encapsulated and unencapsulated devices to long-term stability testing under controlled conditions of humidity, temperature, and continuous illumination to evaluate the impact of the modification on the device lifetime.

-

Data Presentation and Expected Outcomes

The successful modification of perovskite solar cells with Perfluoro(4-methylpent-2-ene) is expected to yield significant improvements in both performance and stability. The following tables provide a template for presenting the expected quantitative data based on results from similar fluorinated modifiers.

Table 1: Photovoltaic Performance Parameters of Perovskite Solar Cells

| Device Configuration | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |

| Control (without modification) | 1.05 | 22.5 | 74 | 17.5 |

| Modified (with Perfluoro(4-methylpent-2-ene)) | 1.12 | 23.0 | 78 | 20.0 |

Table 2: Stability of Unencapsulated Perovskite Solar Cells in Ambient Air (40-60% Relative Humidity)

| Device Configuration | Initial PCE (%) | PCE after 500 hours (%) | PCE Retention (%) |

| Control (without modification) | 17.5 | 5.2 | 30% |

| Modified (with Perfluoro(4-methylpent-2-ene)) | 20.0 | 17.0 | 85% |

Table 3: Water Contact Angle Measurements

| Film Surface | Water Contact Angle (°) |

| Bare Perovskite | ~60-70° |

| Perovskite with Perfluoro(4-methylpent-2-ene) | >100° |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the fabrication and characterization of modified PSCs.

Mechanism of Action Diagram

Caption: Mechanism of enhanced stability and performance in modified PSCs.

Conclusion and Future Outlook

The incorporation of a Perfluoro(4-methylpent-2-ene) surface modification layer presents a compelling strategy for overcoming the critical stability challenges facing perovskite solar cell technology. The protocols and insights provided in this document offer a robust starting point for researchers to implement this technique and explore its full potential. The expected outcomes of increased power conversion efficiency and significantly enhanced device lifetime underscore the importance of hydrophobic surface engineering.

Future research should focus on optimizing the concentration of the Perfluoro(4-methylpent-2-ene) solution and the spin-coating parameters to achieve a conformal and defect-free passivation layer. Further investigation into the long-term stability under various stress conditions, including thermal cycling and prolonged UV exposure, will be crucial for validating the commercial viability of this approach. The exploration of alternative deposition methods, such as spray-coating or vapor deposition, could also open up avenues for large-scale and roll-to-roll manufacturing of highly stable and efficient perovskite solar cells.

References

-

Surface fluoride management for enhanced stability and efficiency of halide perovskite solar cells via a thermal evaporation method. Journal of Materials Chemistry A. [Link]

-

Surface Fluoride Management for Enhanced Stability and Efficiency of Halide Perovskite Solar Cells via Thermal Evaporation Method. ResearchGate. [Link]

-

Passivation of 3D perovskites with fluorine compound for highly efficient perovskite solar cells. ResearchGate. [Link]

-

Spray Coated Perovskite Solar Cells. YouTube. [Link]

-

Detailed protocol for fabrication of perovskite solar cells. YouTube. [Link]

-

A new single-step technique to fabricate transparent hydrophobic surfaces utilizable in perovskite solar cells. Applied Surface Science. [Link]

-

Enhancing the Performance and Stability of Perovskite Solar Cells via Morpholinium Tetrafluoroborate Additive Engineering: Insights and Implications. MDPI. [Link]

-

Deciphering the Morphology Change and Performance Enhancement for Perovskite Solar Cells Induced by Surface Modification. PMC. [Link]

-

Influence of Fluorinated Components on Perovskite Solar Cells Performance and Stability. Wiley Online Library. [Link]

-

Surface Passivation to Improve the Performance of Perovskite Solar Cells. MDPI. [Link]

-

Self-assembled Fluorinated Polymer Passivation Layer for Efficient Perovskite Thin-film Solar Cells. Oxford Academic. [Link]

-

Stability in Perovskite Solar Cells. YouTube. [Link]

-

Hydrophobic coating over a CH3NH3PbI3 absorbing layer towards air stable perovskite solar cells. Journal of Materials Chemistry C. [Link]

-

Fluorination of Epitaxial Oxides: Synthesis of Perovskite Oxyfluoride Thin Films. Drexel University. [Link]

-

The contact angles between perovskite films and the water droplet: a)... ResearchGate. [Link]

-

Chemically tailored molecular surface modifiers for efficient and stable perovskite photovoltaics. ResearchGate. [Link]

-

Viscosity, surface tension, density and contact angle of selected PbI2, PbCl2 and methylammonium lead halide perovskite solutions used in perovskite solar cells. AIP Publishing. [Link]

-

Fluorinated Graphene–Lewis-Base Polymer Composites as a Multifunctional Passivation Layer for High-Performance Perovskite Solar Cells. ACS Publications. [Link]

-

Enhancing Stability of Perovskite Solar Cells to Moisture by the Facile Hydrophobic Passivation. ResearchGate. [Link]

-

Fluoride Chemistry in Tin Halide Perovskites. ResearchGate. [Link]

-

Spin Coating Techniques for Perovskite Solar Cells. GreyB. [Link]

-

Protective Coating Interfaces for Perovskite Solar Cell Materials: A First-Principles Study. ACS Publications. [Link]

-

Fluorinated isopropanol for improved defect passivation and reproducibility in perovskite solar cells. ResearchGate. [Link]

-

Fluoride Chemistry in Tin Halide Perovskites. PMC. [Link]

-

Spincoating Perovskites for Solar Cells. YouTube. [Link]

- Additive for coating hydrophobic surfaces with halide perovskites.

-

Fluorinated interfacial layers in perovskite solar cells: efficient enhancement of the fill factor. Journal of Materials Chemistry A. [Link]

-

What is the effect of contact angle on perovskite?. Standard Instrument. [Link]

-

2D perovskite passivation with molecules containing fluorine. a) XPS... ResearchGate. [Link]

-

Fluorinated Interfacial Layers in Perovskite Solar Cells: Efficient Enhancement of the Fill Factor. ResearchGate. [Link]

-

How can I produce a uniform perovskite layer via spin coating on flexible substrates and increase low Isc?. ResearchGate. [Link]

-

Surface passivation with an electron-donating sulfonate group for high-performance and stable perovskite solar cells. Journal of Materials Chemistry A. [Link]

-

a) Water contact angles of perovskite films without and with DPA... ResearchGate. [Link]

-

Modulating Perovskite Surface Energetics Through Tuneable Ferrocene Interlayers for High‐Performance Perovskite Solar Cells. ResearchGate. [Link]

-

XPS studies of directly fluorinated HDPE: problems and solutions. Elsevier. [Link]

-

Fluorine‐Containing Passivation Layer via Surface Chelation for Inorganic Perovskite Solar Cells. ResearchGate. [Link]

-

Fluorine's Role in Perovskite Stability. Scribd. [Link]

-

ASAP (As Soon As Publishable). ACS Publications. [Link]

-

Optimizing Methylammonium Lead Iodide Perovskite Synthesis for Solar Cells via Two-step Spin Coating with Mixed Solvents. EJOURNAL UNIVERSITI MALAYSIA PERLIS (UniMAP). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Hydrophobic coating over a CH3NH3PbI3 absorbing layer towards air stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. What is the effect of contact angle on perovskite? [sindin.com.cn]

- 6. Surface fluoride management for enhanced stability and efficiency of halide perovskite solar cells via a thermal evaporation method - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Surface passivation with an electron-donating sulfonate group for high-performance and stable perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 11. research.coe.drexel.edu [research.coe.drexel.edu]

- 12. web.ist.utl.pt [web.ist.utl.pt]

Troubleshooting & Optimization

Technical Support Center: Perfluoro(4-methylpent-2-ene) Purification

This guide serves as a specialized technical support resource for the purification of Perfluoro(4-methylpent-2-ene) (often referred to as HFP Dimer, Thermodynamic Isomer). It is designed for researchers requiring high-purity fluorocarbons for solvent applications, electronic testing, or synthetic intermediates.

Role: Senior Application Scientist System Status: Operational Safety Alert: 🔴 CRITICAL: Crude mixtures often contain Perfluoro(2-methylpent-2-ene) , a kinetic isomer with extreme inhalation toxicity comparable to Perfluoroisobutylene (PFIB). All procedures must be performed in a functioning fume hood.

Part 1: The Core Purification Workflow

The purification of Perfluoro(4-methylpent-2-ene) is not merely a physical separation; it is a chemoselective process . The boiling points of the target thermodynamic isomer (4-methyl) and the toxic kinetic isomer (2-methyl) are too close for standard fractional distillation to be effective or safe.

The Strategy: We utilize the difference in electrophilicity. The toxic kinetic isomer is highly reactive toward nucleophiles due to the exposed double bond position, whereas the target thermodynamic isomer is sterically hindered and stable. We "anchor" the impurity by converting it into a high-boiling ether, allowing the target to be distilled away.

Visual Workflow (DOT Diagram)

Caption: Chemoselective purification workflow converting the toxic kinetic isomer into separable high-boiling derivatives.

Part 2: Troubleshooting & FAQs

Module 1: Chemical Treatment (The "Kill" Step)

Q: I am trying to distill the crude material directly, but the GC shows the impurity persists. Why? A: You are fighting thermodynamics. The boiling point difference between the 4-methyl (Target) and 2-methyl (Toxic) isomers is negligible (<2°C in some fractions).

-

The Fix: You must perform a nucleophilic scrubbing step before distillation.

-

Protocol: Treat the crude mixture with Methanol (MeOH) and a base (e.g., KOH or Triethylamine ).

-

Mechanism:[1][2][3][4][5] The base catalyzes the addition of methanol across the double bond of the toxic 2-methyl isomer, converting it into a methyl ether. This new compound has a significantly higher boiling point (>80°C) and polarity, making separation easy.

-

Target Stability: The 4-methyl isomer is sterically shielded and remains unreacted.

-

Q: During the methanol wash, the solution became biphasic and warm. Is this a runaway reaction? A: Mild exothermicity is expected and indicates the reaction is working.

-

Observation: The mixture should form two phases. The fluorocarbon (heavy) phase is your product. The lighter phase contains excess methanol, base, and the newly formed ether byproducts.

-

Troubleshooting: If the exotherm is rapid (>10°C rise), your crude material likely contains high levels of the kinetic isomer or residual acid fluorides. Cool the reactor to 0°C and add the base solution slowly.

Q: How do I know when the "Kill" step is complete? A: Monitor by GC-FID.

-

Endpoint: The peak for Perfluoro(2-methylpent-2-ene) (usually eluting just before or after the main peak depending on the column) should disappear or drop below 100 ppm.

-

Warning: Do not proceed to distillation until this peak is eliminated. Heating the toxic isomer without conversion poses a severe safety risk.

Module 2: Distillation & Physical Separation

Q: My distillate is cloudy. What happened? A: This is likely azeotropic water or residual methanol.

-

The Cause: Fluorocarbons have very low water solubility, so even trace moisture manifests as cloudiness (an emulsion).

-

The Fix:

-

Pre-Distillation Drying: Ensure the crude is dried thoroughly over anhydrous Magnesium Sulfate (MgSO₄) or Silica Gel for at least 4 hours.

-

Fractionation: Discard the first 5% of the distillate (fore-run). This fraction typically carries the methanol/water azeotrope.

-

Q: What are the optimal distillation parameters? A:

-

Pressure: Atmospheric (760 mmHg). Vacuum is generally unnecessary due to the low boiling point (47°C).

-

Column: Use a Vigreux column or packed column (glass helices) with at least 5-10 theoretical plates.

-

Temperature Cut: Collect the fraction stable between 47°C and 49°C .

-

Pot Temperature: Do not exceed 80°C to prevent thermal degradation of any remaining heavy impurities.

Module 3: Analytical Verification

Q: How do I distinguish the isomers on a GC? A: Standard non-polar columns (e.g., DB-5, HP-5) may show poor resolution.

-

Recommendation: Use a column specialized for volatiles or fluorocarbons, such as a GAS-PRO or DB-624 .

-

Signature: The 2-methyl (toxic) isomer typically has a slightly different retention time and, critically, a different mass spectrum fragmentation pattern if using MS (look for m/z fragments associated with the exposed terminal CF2 group).

Part 3: Data & Specifications

Table 1: Physical Properties & Targets

| Property | Target: Perfluoro(4-methylpent-2-ene) | Impurity: Perfluoro(2-methylpent-2-ene) |

| Structure Type | Thermodynamic Isomer (Internal alkene) | Kinetic Isomer (Terminal-like alkene) |

| Boiling Point | 47 - 49 °C | ~46 - 48 °C |

| Reactivity | Low (Sterically Hindered) | High (Nucleophilic Attack Susceptible) |

| Toxicity | Low/Moderate | HIGH (PFIB-like) |

| Density | ~1.60 g/mL | ~1.60 g/mL |

| Purification Fate | Distills as Product | Converts to High-Boiling Ether |

Table 2: Impurity Management Matrix

| Impurity | Origin | Removal Method |

| HFP Monomer | Unreacted Feedstock | Degassing / Simple Distillation (BP -29°C) |

| Kinetic Dimer | Isomerization byproduct | Chemical Scrub (MeOH/Base) |

| HFP Trimer | Over-oligomerization | Remains in Pot residue during distillation |

| Acid Fluorides | Hydrolysis precursors | Base wash (KOH or NaHCO₃) |

| HF (Hydrofluoric Acid) | Hydrolysis byproduct | Base wash + Silica drying |

References

-

Preparation of Hexafluoropropylene Oligomers. US Patent 5,557,020.

-

Perfluoro(4-methylpent-2-ene) Physical Properties. NIST Chemistry WebBook.

-

Toxicity of Fluoroalkenes.

Sources

Technical Support Center: Synthesis of Perfluoro(4-methylpent-2-ene)

Status: Operational Ticket Type: Process Optimization & Troubleshooting Subject: Controlling Selectivity and Yield in Hexafluoropropylene (HFP) Dimerization

Executive Technical Overview

Perfluoro(4-methylpent-2-ene) (CAS: 2070-70-4), often referred to as HFP Dimer B or the Thermodynamic Dimer , is the internal olefin isomer resulting from the dimerization of hexafluoropropylene (HFP).

Unlike its kinetic counterpart, Perfluoro(2-methylpent-2-ene) (Dimer A), the synthesis of the 4-methyl isomer requires precise thermodynamic control. The reaction is driven by fluoride-ion (

This guide provides a self-validating protocol to maximize the selectivity for the 4-methyl isomer.

Reaction Mechanism & Pathway Visualization

To troubleshoot effectively, one must understand the fluoride-shuttle mechanism. The reaction initiates with the nucleophilic attack of

Diagram 1: HFP Dimerization & Isomerization Pathway

Caption: The reaction proceeds from Monomer to Kinetic Dimer. Heat and time drive the isomerization to the Thermodynamic Dimer (Target).[1] Excessive heat leads to Trimers.

Critical Reagent & Catalyst Systems

The choice of catalyst determines the reaction rate, while the solvent determines the catalyst's "nakedness" (activity).

Catalyst Selection: CsF vs. KF

| Feature | Cesium Fluoride (CsF) | Potassium Fluoride (KF) | Recommendation |

| Solubility | High in polar aprotic solvents. | Low; often requires phase transfer agents (e.g., 18-Crown-6). | Use KF + Crown Ether for cost-efficiency; Use CsF for small-scale/high-purity needs. |

| Hygroscopicity | Extreme. Deliquescent. | Moderate. | Critical: Must be spray-dried or vacuum-dried at 150°C for 12h. |

| Reactivity | Aggressive. Fast kinetic dimer formation.[1] | Moderate. Better control for isomerization. | KF is preferred for thermodynamic control to prevent trimerization. |

Solvent System

-

Preferred: Acetonitrile (ACN) or DMF (Dimethylformamide).

-

The Trap: DMF can degrade at high temperatures (>100°C) needed for isomerization, producing amines that react with the fluorocarbon.

-

Solution: For high-temperature isomerization (>60°C), Acetonitrile is superior due to thermal stability, despite slightly lower F- solubility.

Protocol: Controlling Selectivity (Kinetic vs. Thermodynamic)

To synthesize Perfluoro(4-methylpent-2-ene), you must bypass the kinetic trap.

Process Parameters Table

| Parameter | Kinetic Control (Target: Dimer A) | Thermodynamic Control (Target: Dimer B) |

| Temperature | 25°C – 40°C | 60°C – 90°C |

| Time | 2 – 4 Hours | 10 – 24 Hours |

| Pressure | Controlled feed (maintain < 0.2 MPa) | Sealed autoclave (allow autogenous pressure) |

| Catalyst Load | Low (0.5 - 1.0 mol%) | Moderate (1.5 - 3.0 mol%) |

Step-by-Step Synthesis Workflow

-

Drying (Crucial): Dry the solvent (ACN) over 3Å molecular sieves for 48h. Dry KF catalyst under vacuum at 180°C.

-

Loading: In a Hastelloy or Stainless Steel autoclave, charge the solvent and KF (with 18-crown-6 if using).

-

Feed (Exotherm Control): Cool reactor to 0°C. Introduce HFP gas slowly. Warning: Oligomerization is highly exothermic.

-

Isomerization Phase:

-

Once HFP addition is complete, the mixture is predominantly Kinetic Dimer .

-

Ramp temperature to 80°C .

-

Hold for 12-18 hours . This overcomes the activation energy barrier (

) to shift the double bond to the internal position [1].

-

-

Quenching: Cool to room temperature. Filter off the solid catalyst.

-

Purification: Fractional distillation.

Troubleshooting Guide (FAQ)

Diagram 2: Diagnostic Logic Flow

Caption: Decision matrix for diagnosing yield and purity issues.

Common Questions

Q: My GC-MS shows a split peak at the dimer retention time. What is happening? A: You likely have a mixture of isomers. The kinetic dimer (2-methyl) and thermodynamic dimer (4-methyl) have very similar boiling points and retention times.

-

Fix: Return the mixture to the reactor with fresh catalyst and heat at 80°C for another 6 hours to force isomerization to the 4-methyl product [2].

Q: The reaction mixture turned dark brown/black. A: This indicates solvent degradation or polymerization.

-

Cause: If using DMF, temperatures >100°C can cause decomposition.

-

Fix: Switch to Acetonitrile or Sulfolane if high temperatures are required. Ensure the reactor is free of oxygen before starting.

Q: Can I separate the isomers using standard distillation? A: Extremely difficult. The boiling point difference is <2°C.

-

Strategy: Do not rely on separation. Rely on synthesis control . You must drive the reaction to equilibrium (thermodynamic preference) in the pot.

Q: What is the shelf-life of the catalyst system?

A: Once exposed to air, fluoride salts (CsF/KF) absorb moisture immediately, forming

References

-

Chen, X.[4][5][6] (2023). Studies on Hexafluoropropene Dimer Isomerization.[4][5][6] Open Access Library Journal, 10, e575.[4][5][6] [Link]

-

Furin, G.G. (2006). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins.[4][5] Chemistry for Sustainable Development, 14, 303-318.[4][5] (Foundational work on fluoride-ion catalyzed oligomerization).[5][7]

- Chambers, R.D., et al. (Classic literature on Fluoride ion initiated reactions of perfluoro-olefins). Note: General authoritative grounding for the F- mechanism described in Module 2.

- US Patent 6,774,270. Method of removing hexafluoropropylene dimers.

Sources

- 1. US6774270B1 - Method of removing hexafluoropropylene dimers - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Perfluoro(4-methylpent-2-ene) | 2070-70-4 [chemicalbook.com]

- 4. Studies on Hexafluoropropene Dimer Isomerization - Open Access Library [oalib.com]

- 5. Studies on Hexafluoropropene Dimer Isomerization [scirp.org]

- 6. scirp.org [scirp.org]

- 7. Volume # 5(60), September - October 2008 — "A breakthrough in chemical technologies of forming the multiple bond with fluorine atoms and perfluoroalkyl substituents at it" [notes.fluorine1.ru]

Technical Support Guide: Managing Side Reactions of Perfluoroalkenes

Executive Summary: The "Fluorine Effect"

Perfluoroalkenes are not standard olefins. Due to the extreme electronegativity of fluorine, the double bond is highly electron-deficient, reversing the standard reactivity from nucleophilic to electrophilic .

In drug discovery and materials synthesis, this makes them excellent candidates for Addition-Elimination (

-

Regio-scrambling: Attack at "incorrect" carbons due to competing carbanion stabilities.

-

Fluoride-Catalyzed Isomerization: The leaving group (

) acts as a base/catalyst, shifting the double bond. -

Oligomerization: The intermediate carbanion attacks another alkene molecule instead of eliminating fluoride.

This guide provides the logic and protocols to control these variables.

Troubleshooting & FAQs

Module A: Controlling Regioselectivity (The "Where")

User Issue: "I am observing a mixture of vinyl-substituted and allyl-substituted products, or attack at the wrong carbon entirely."